molecular formula C19H12FNO2S B1192965 Jnj-dgat2-B

Jnj-dgat2-B

Cat. No.: B1192965
M. Wt: 337.37
InChI Key: PQGHVCKHMIZPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of DGAT2 in Triacylglycerol (TG) Biosynthesis Pathways

The synthesis of triacylglycerols is a multi-step process. nih.gov DGAT2 catalyzes the final reaction, which involves the esterification of a fatty acyl-CoA molecule to a diacylglycerol (DAG) molecule, forming a triacylglycerol. researchgate.netnih.gov This reaction is considered the only step exclusively dedicated to TG synthesis. ahajournals.org DGAT2 is primarily located in the endoplasmic reticulum (ER) membrane and can translocate to lipid droplets to facilitate their expansion when cells are supplied with fatty acids. nih.gov Research indicates that DGAT2 is involved in the majority of TG synthesis. nih.gov

Distinct Functions of DGAT1 and DGAT2 Isozymes in Lipid Metabolism

While both DGAT1 and DGAT2 catalyze the same final step in TG synthesis, they are products of different gene families and exhibit no sequence homology. ahajournals.orgbiorxiv.org This lack of relation translates to distinct, non-redundant physiological functions. ahajournals.orgjofem.org Studies in mouse models have shown that while they can compensate for each other in TG synthesis, the TGs produced by each enzyme are directed towards different metabolic fates. ahajournals.org

FeatureDGAT1DGAT2
Primary Function Primarily involved in the re-esterification of exogenous fatty acids. ahajournals.orgPrimarily controls endogenous TG synthesis and homeostasis. acs.org
Tissue Expression Highly expressed in the small intestine, playing a role in dietary fat absorption. biorxiv.orgHighly expressed in the liver and adipose tissue. biorxiv.org
Metabolic Fate of TG TGs synthesized by DGAT1 are preferentially channeled towards fatty acid oxidation. ahajournals.orgTGs synthesized by DGAT2 are preferentially used for VLDL (very low-density lipoprotein) assembly and secretion, and for storage in cytosolic lipid droplets. ahajournals.org
Effect of Inhibition Inhibition can lead to increased triacylglycerol secretion. ahajournals.orgInhibition impairs cytosolic lipid droplet expansion and reduces triacylglycerol secretion. ahajournals.org
Cellular Localization A polytopic endoplasmic reticulum (ER) membrane protein. ahajournals.orgIntercalates into the ER phospholipid bilayer and the phospholipid monolayer of cytosolic lipid droplets. ahajournals.org

Therapeutic Research Interest in DGAT2 Inhibition

The central role of DGAT2 in TG synthesis has made it a compelling target for therapeutic intervention in a variety of metabolic diseases characterized by excessive lipid accumulation. patsnap.comacs.org By inhibiting DGAT2, the synthesis of triglycerides can be effectively reduced, leading to decreased lipid storage in tissues like the liver and adipose tissue. patsnap.com

Research into DGAT2 inhibitors has shown potential for the treatment of:

Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-alcoholic fatty liver disease (NAFLD): By reducing hepatic triglyceride synthesis, DGAT2 inhibitors can decrease liver fat content. patsnap.come-dmj.org

Type 2 Diabetes: Reducing excessive lipid accumulation can improve insulin (B600854) sensitivity and glycemic control. patsnap.com

Obesity: DGAT2 inhibition may help reduce the increased lipid storage in adipose tissue associated with obesity. patsnap.com

Cardiovascular Diseases: Lowering circulating triglyceride levels can mitigate risk factors for cardiovascular conditions. patsnap.com

Genetic Lipid Disorders: Conditions like familial hypertriglyceridemia could potentially be managed by the targeted therapeutic approach of DGAT2 inhibitors. patsnap.com

Cancer: Emerging research suggests a link between high levels of lipid bodies and some cancers, with DGAT2 being constitutively activated in various cancer types, including breast cancer. biorxiv.org

The development of selective DGAT2 inhibitors, such as JNJ-DGAT2-B, is a significant area of focus in the quest for new treatments for these metabolic disorders. targetmol.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H12FNO2S

Molecular Weight

337.37

IUPAC Name

5-Fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one

InChI

InChI=1S/C19H12FNO2S/c20-13-9-10-18-17(11-13)19(22)21(24-18)14-5-4-8-16(12-14)23-15-6-2-1-3-7-15/h1-12H

InChI Key

PQGHVCKHMIZPAE-UHFFFAOYSA-N

SMILES

O=C1N(C2=CC=CC(OC3=CC=CC=C3)=C2)SC4=C1C=C(F)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-DGAT2-B;  JNJ DGAT2 B;  JNJDGAT2B; 

Origin of Product

United States

Characterization of Jnj Dgat2 B As a Selective Dgat2 Inhibitor

Identification and Discovery of JNJ-DGAT2-B via High-Throughput Screening

The discovery of novel enzyme inhibitors like this compound typically involves extensive high-throughput screening (HTS) campaigns. In such campaigns, large libraries of chemical compounds are rapidly assayed to identify molecules that modulate the activity of the target enzyme. For DGAT2, these assays are often based on scintillation proximity or mass spectrometry to measure the formation of triglycerides from diacylglycerol and an acyl-CoA substrate in a cell-free system.

Although the specific HTS campaign that led to the identification of this compound has not been detailed in publicly available literature, it would have followed this general principle. Hits from the initial screen would then undergo further evaluation to confirm their activity and assess their suitability for chemical optimization, a process that ultimately yields lead compounds like this compound.

Enzymatic Inhibition Profile of this compound

The characterization of an enzyme inhibitor involves determining its potency against the intended target and its selectivity over other related enzymes.

Potency and IC50 Determination in Recombinant DGAT2 Systems

The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is determined using recombinant enzyme systems, for instance, human DGAT2 expressed in Sf9 insect cell membranes.

While this compound is established as a DGAT2 inhibitor, its specific IC50 value has not been published in peer-reviewed scientific journals. For context, other selective DGAT2 inhibitors have reported IC50 values in the low nanomolar range. For example, the related compound JNJ-DGAT2-A has a reported IC50 of 140 nM. tocris.comrndsystems.com

Selectivity Assessment Against DGAT1 and Other Acyltransferases

For a DGAT2 inhibitor to be a viable therapeutic candidate, it must be highly selective for DGAT2 over the closely related isoform, DGAT1. These two enzymes, while catalyzing the same reaction, are products of different gene families and have distinct physiological roles. researchgate.net Lack of selectivity against DGAT1 could lead to gastrointestinal side effects, as DGAT1 is highly expressed in the intestine and plays a crucial role in dietary fat absorption.

A comprehensive selectivity panel for a DGAT2 inhibitor would assess its activity against DGAT1 and other acyltransferases involved in lipid metabolism, such as:

MGAT2 (Monoacylglycerol Acyltransferase 2)

GPAT (Glycerol-3-Phosphate Acyltransferase)

AGPAT (Acylglycerol-3-Phosphate Acyltransferase)

PAP (Phosphatidic Acid Phosphohydrolase)

Specific selectivity data for this compound against DGAT1 and this panel of acyltransferases are not available in the public domain. However, the related inhibitor JNJ-DGAT2-A is reported to have greater than 70-fold selectivity for DGAT2 over both DGAT1 and MGAT2, highlighting the feasibility of achieving high selectivity within this class of compounds. tocris.comrndsystems.com

Mechanism of Action of this compound on DGAT2 Enzyme Activity

DGAT2 inhibitors function by binding to the enzyme and preventing it from catalyzing the final step in triglyceride synthesis—the esterification of diacylglycerol with a fatty acyl-CoA. nih.gov The precise mechanism can vary between inhibitors and can be competitive, noncompetitive, or uncompetitive with respect to the enzyme's substrates.

The specific kinetic mechanism of how this compound inhibits the DGAT2 enzyme has not been publicly disclosed. Mechanistic studies for other DGAT2 inhibitors, such as PF-06424439, have shown them to be slowly reversible, time-dependent, and noncompetitive with the acyl-CoA substrate. medchemexpress.com Such detailed characterization would be required to fully understand the pharmacological profile of this compound.

In Vitro Investigations of Jnj Dgat2 B in Diverse Cellular Models

Studies in Hepatic Cell Lines (e.g., HepG2 Cells)

HepG2 cells, a human liver cancer cell line, are widely used as a model system for studying hepatic lipid metabolism. Research on these cells has provided foundational knowledge on the role of DGAT2 and the effects of its inhibition.

Studies have utilized stable isotope-labeled precursors to trace the pathways of lipid synthesis and determine the specific impact of DGAT2 inhibition. In experiments with HepG2 cells, the use of ¹³C₃-D₅-glycerol allows for the tracking of its incorporation into the glycerol-3-phosphate pathway and subsequent formation of triglycerides.

Research has identified JNJ-DGAT2-B as a selective inhibitor of DGAT2. jst.go.jp In studies designed to differentiate the functions of DGAT1 and DGAT2, it was demonstrated that inhibiting DGAT2 significantly reduces the synthesis of new triglycerides from glycerol (B35011). researchgate.net This indicates that this compound effectively blocks the esterification of diacylglycerol to form triglycerides, a crucial step in de novo lipogenesis. The compound was shown to be selective, as it did not inhibit other key enzymes in the pathway such as glycerol-3-phosphate acyltransferase (GPAT), 1-acylglycerol-3-phosphate acyltransferase (AGPAT), or phosphatidic acid phosphohydrolase (PAP). researchgate.net

Cell Model Labeled Precursor Compound Observed Effect Reference
HepG2¹³C₃-D₅-GlycerolThis compoundInhibition of de novo triglyceride synthesis researchgate.net
HepG2-This compoundReduction in TG biosynthesis jst.go.jp

Research in Human Skeletal Muscle Cells (Myotubes)

Skeletal muscle is a primary site for fatty acid metabolism and glucose disposal, making it a key tissue in metabolic health. Human primary myotubes, differentiated from satellite cells, serve as a physiologically relevant model to study these processes. While specific studies focusing solely on this compound in myotubes were not found in the reviewed literature, research using other selective DGAT2 inhibitors, including the structurally related JNJ-DGAT2-A, provides significant insights into the role of DGAT2 in this cell type.

In human myotubes, DGAT enzymes are crucial for balancing fatty acid storage and use. Studies using selective inhibitors have elucidated the distinct roles of DGAT1 and DGAT2. It has been shown that DGAT2 is specialized for the synthesis of triglycerides that originate from de novo synthesized fatty acids and nascent diacylglycerols. nih.gov In contrast, DGAT1 appears more dominant in esterifying fatty acids from various sources, including those supplied exogenously. nih.gov

Inhibition of DGAT2 in myotubes from individuals with impaired glucose regulation and from athletes led to a normalization of higher de novo lipogenesis rates from acetate (B1210297). nih.gov This suggests that the DGAT2 pathway is particularly important for converting substrates like acetate into stored triglycerides.

The inhibition of DGAT2 has been found to directly affect fatty acid oxidation in human myotubes. In one study, specific inhibition of DGAT2, but not DGAT1, resulted in a decrease in fatty acid oxidation. nih.gov This finding suggests a complex interplay where the synthesis of a specific pool of triglycerides by DGAT2 is linked to the subsequent oxidation of fatty acids. The hydrolysis of this DGAT2-synthesized triglyceride pool may release effectors that promote mitochondrial fatty acid oxidation. nih.gov

Cell Model Inhibitor Used Parameter Measured Observed Effect Reference
Human MyotubesDGAT2 Inhibitor (JNJ-DGAT2-A)Fatty Acid OxidationDecreased nih.gov
Human MyotubesDGAT2 Inhibitor (JNJ-DGAT2-A)Acetate OxidationDecreased nih.gov

Insulin (B600854) signaling is fundamental to glucose homeostasis in skeletal muscle. Research in human myotubes has revealed a connection between DGAT2 activity and insulin sensitivity. The inhibition of DGAT2 was found to increase insulin-induced phosphorylation of Akt (also known as Protein Kinase B) at the Ser473 site. nih.gov Akt is a central node in the insulin signaling cascade, and its phosphorylation is a key activation step. This finding suggests that blocking the synthesis of triglycerides via the DGAT2 pathway may alleviate lipid-induced insulin resistance in muscle cells, thereby improving the insulin signaling response. nih.gov The proposed mechanism is that the specific pool of lipids synthesized by DGAT2, upon breakdown, generates signals that can impair the insulin pathway. nih.gov

Cell Model Inhibitor Used Pathway Analyzed Observed Effect Reference
Human MyotubesDGAT2 Inhibitor (JNJ-DGAT2-A)Insulin SignalingIncreased insulin-induced Akt phosphorylation nih.gov

Analysis in Adipocyte Cell Models (e.g., Brown Adipocytes)

In vitro studies utilizing brown adipocyte models have provided significant insights into the role of DGAT2 in cellular energy homeostasis and the specific effects of its inhibition.

Interactions with Glucose Utilization and De Novo Lipogenesis

Research in primary brown adipocytes and brown adipocyte-derived cell lines has revealed a crucial link between DGAT2, glucose utilization, and de novo lipogenesis (DNL). nih.govnih.govntu.ac.uk Adrenergic stimulation of these cells leads to a simultaneous increase in glucose uptake, DNL, and fatty acid oxidation. nih.govnih.govntu.ac.uk Inhibition of DGAT2 has been shown to prevent the incorporation of glucose-derived carbons into triacylglycerol (TAG). nih.gov This suggests that DGAT2 plays a specialized role in esterifying newly synthesized fatty acids, derived from glucose, into a distinct pool of TAG. nih.govnih.govntu.ac.uk Specifically, the inhibition of DGAT2, but not DGAT1, was found to block the incorporation of ¹⁴C-labeled glucose into both the acyl and glyceryl components of TAG in primary brown adipocytes. nih.gov This highlights the specific involvement of DGAT2 in the pathway that channels glucose towards the synthesis of new fat molecules.

Relationship to Fatty Acid Esterification and Oxidation

The inhibition of DGAT2 in brown adipocytes has a profound effect on the fate of newly synthesized fatty acids. Studies have demonstrated that DGAT2 is essential for channeling these de novo synthesized fatty acids into a rapidly mobilized pool of TAG that is subsequently hydrolyzed to provide substrates for mitochondrial fatty acid oxidation. nih.govnih.govntu.ac.uk When DGAT2 activity is inhibited, the conversion of glucose into CO₂, a marker for fatty acid oxidation, is significantly reduced. nih.gov This indicates that the fatty acids synthesized from glucose must first be esterified into TAG by DGAT2 before they can be oxidized for energy. nih.gov In contrast, inhibition of DGAT1 does not affect this process, underscoring the specific and non-redundant function of DGAT2 in this metabolic pathway within brown adipocytes. nih.gov Combined inhibition of both DGAT1 and DGAT2 in adipocytes has been shown to increase oxygen consumption, which is largely attributed to enhanced mitochondrial respiration driven by fatty acids derived from lipolysis. ethz.ch

Below is an interactive data table summarizing the effects of DGAT2 inhibition on key metabolic processes in brown adipocytes based on available research.

Cell ModelTreatmentMeasured ParameterObserved EffectCitation
Primary Brown AdipocytesDGAT2 InhibitorIncorporation of ¹⁴C-glucose into TAGPrevented nih.gov
Primary Brown AdipocytesDGAT2 InhibitorConversion of ¹⁴C-glucose into CO₂Prevented nih.gov
Brown Adipocyte Cell Line (IMBAT-1)DGAT2 KnockdownUCP1 mRNA levelsAffected nih.govnih.govntu.ac.uk
Murine AdipocytesCombined DGAT1/2 InhibitorsOxygen ConsumptionIncreased ethz.ch

Exploration in Kidney Cell Models and Organoids

Investigations in kidney cell models have focused on the impact of DGAT2 inhibition on lipid droplet dynamics and its potential to mitigate cellular stress associated with specific genetic risk factors for kidney disease.

Impact on Lipid Droplet Biogenesis and Dynamics

In human kidney organoids and podocytes, inhibition of DGAT2 has a counterintuitive effect on lipid droplet (LD) formation. nih.govnih.govresearchgate.net While inhibition of DGAT1 leads to a decrease in LD number, inhibition of DGAT2 results in an unexpected increase in the number and size of LDs. nih.govnih.govresearchgate.netresearchgate.net This phenomenon has been observed with DGAT2 inhibitors such as PF-06424439 and is also attributed to JNJ-DGAT2-A, a compound structurally related to this compound. researchgate.net This suggests that blocking DGAT2 activity triggers a compensatory mechanism that promotes the formation of these lipid storage organelles in kidney cells. The LD membrane is a crucial site for proteins involved in LD formation, including DGAT2 itself. mdpi.com

Modulation of APOL1 Risk Variant-Associated Cellular Responses

A significant finding from studies on kidney organoids is the potential for DGAT2 inhibition to counteract the cellular toxicity associated with apolipoprotein L1 (APOL1) risk variants (G1 and G2), which are major genetic contributors to kidney disease in individuals of African ancestry. nih.govnih.govresearchgate.netjci.org High-risk APOL1 variants are associated with a downregulation of genes involved in lipogenesis and LD biogenesis, and fewer LDs are observed in kidney organoids expressing these variants. nih.govnih.govresearchgate.net The increased LD formation induced by DGAT2 inhibition promotes the recruitment and sequestration of these cytotoxic APOL1 risk variants from the endoplasmic reticulum to the newly formed lipid droplets. nih.govnih.govresearchgate.net This redistribution of APOL1 is associated with a reduction in its cytotoxic effects, suggesting that modulating lipogenesis and LD formation through DGAT2 inhibition could be a therapeutic strategy for APOL1-associated nephropathy. nih.govnih.govresearchgate.netmdpi.com

The following interactive data table summarizes the key findings of DGAT2 inhibition in kidney cell models.

Cell ModelTreatmentMeasured ParameterObserved EffectCitation
Human Kidney Organoids (with APOL1 risk variants)DGAT2 Inhibitor (PF-06424439)Lipid Droplet NumberIncreased nih.gov
Human Kidney Organoids (with APOL1 risk variants)DGAT2 Inhibitor (PF-06424439)Recruitment of APOL1 to Lipid DropletsPromoted nih.gov
Human Kidney Organoids (with APOL1 risk variants)DGAT2 Inhibitor (PF-06424439)APOL1-mediated CytotoxicityReduced nih.gov
Human Kidney OrganoidsDGAT2 InhibitionLipid Droplet Size and NumberIncreased researchgate.netresearchgate.net

Investigations in Cancer Cell Lines (e.g., Liver Cancer Cells)

The role of DGAT2 in cancer cell metabolism has also been a focus of in vitro research. In the context of liver cancer, studies utilizing the HepG2 cell line have demonstrated that this compound, as a DGAT2-specific inhibitor, effectively inhibits the synthesis of triglycerides. This finding points to the potential role of DGAT2 in supporting the altered lipid metabolism that is characteristic of many cancer cells, which often exhibit increased lipid storage in the form of lipid droplets.

Inhibition of Intracellular Triacylglycerol Synthesis

Research findings indicate that this compound has been evaluated in vitro to determine its inhibitory effects on DGAT2. jst.go.jp These investigations were performed using cellular models that include purified recombinant DGAT2 expressed in insect cells and lysates from HepG2 cells, a human liver cell line. jst.go.jp These models allow for the direct assessment of the compound's enzymatic inhibition capabilities.

While literature confirms the testing of this compound in these diverse cellular systems, detailed quantitative data regarding the extent of intracellular triacylglycerol synthesis inhibition, such as IC₅₀ values or dose-response curves, are not available in the reviewed public domain literature. jst.go.jpnih.govmedchemexpress.comuio.no

Data on Inhibition of Triacylglycerol Synthesis

A data table summarizing the specific research findings on the inhibition of intracellular triacylglycerol synthesis by this compound cannot be generated as the specific quantitative results from the in vitro assays are not publicly documented in the available scientific literature.

Elucidation of Dgat Isozyme Specific Roles Using Jnj Dgat2 B and Analogs

Differentiation of Substrate Preferences for TG Synthesis (e.g., nascent DAG vs. preformed fatty acids)

DGAT1 and DGAT2, despite catalyzing the same final step in triglyceride (TG) synthesis, exhibit different preferences for diacylglycerol (DAG) and fatty acid substrates. Research utilizing selective inhibitors has revealed that DGAT2 preferentially esterifies newly synthesized (nascent) fatty acids derived from de novo lipogenesis, while DGAT1 tends to utilize pre-formed or exogenous fatty acids.

Metabolic flux analysis of compounds with the same chemical structure as JNJ-DGAT2-B has demonstrated a selective inhibition of the incorporation of endogenous fatty acids into triglycerides, with minimal impact on the esterification of exogenous fatty acids. smolecule.com This suggests that DGAT2 plays a primary role in channeling fatty acids produced within the cell into TG stores. In contrast, DGAT1 appears to be more involved in the re-esterification of fatty acids released from the breakdown of existing lipids or those taken up from the extracellular environment. nih.gov

Studies in various cell types have supported this distinction. For instance, in brown adipocytes, the significant flux of glucose into TG is dependent on DGAT2 activity. nih.gov This highlights DGAT2's role in converting carbohydrates into stored fat.

Table 1: Substrate Preferences of DGAT Isozymes

Isozyme Primary Substrate Preference Key Function
DGAT1 Exogenous (preformed) fatty acids Re-esterification of circulating or lipolyzed fatty acids
DGAT2 Endogenous (nascent) fatty acids from de novo lipogenesis Storage of newly synthesized fatty acids

Comparative Effects on Lipid Droplet Morphology and Number

The inhibition of DGAT1 and DGAT2 has distinct and often opposing effects on the morphology and number of lipid droplets (LDs), the cellular organelles responsible for storing neutral lipids.

Inhibition of DGAT1 typically leads to a decrease in the number of LDs, but the remaining droplets are often larger in size. biorxiv.org Conversely, selective inhibition of DGAT2 with compounds like this compound and its analogs has been observed to cause an increase in the number of smaller LDs. biorxiv.org This suggests that DGAT1 is involved in the expansion of existing LDs, while DGAT2 is more critical for the formation of new LDs.

Table 2: Effects of Selective DGAT Inhibition on Lipid Droplets

Inhibitor Effect on Lipid Droplet Number Effect on Lipid Droplet Size
DGAT1 Inhibitor Decrease Increase
This compound (and other DGAT2 inhibitors) Increase Decrease

Distinct Influences on Cellular Metabolic Fluxes

The selective inhibition of DGAT isozymes using tools like this compound has revealed their distinct impacts on broader cellular metabolic fluxes beyond just TG synthesis.

By blocking the primary pathway for storing de novo synthesized fatty acids, DGAT2 inhibition can lead to a redirection of these lipids towards other metabolic fates. Studies have indicated that DGAT2 inhibition can enhance fatty acid oxidation rates. smolecule.com This suggests that when the storage of newly made fatty acids is blocked, the cell compensates by increasing their breakdown for energy production.

In contrast, DGAT1 inhibition, which primarily affects the re-esterification of existing fatty acids, may lead to an accumulation of free fatty acids and diacylglycerols. This can have varied effects on cellular signaling pathways, including those related to insulin (B600854) sensitivity. The differential effects of DGAT1 and DGAT2 inhibition suggest specialized roles for the TG pools they synthesize, with DGAT2-synthesized TG being a key source of effectors that can modulate mitochondrial fatty acid oxidation.

Implications for Cellular Homeostasis and Lipotoxicity

The ability to store excess fatty acids in the form of triglycerides within lipid droplets is a crucial mechanism for preventing lipotoxicity, a state of cellular dysfunction and death caused by the accumulation of toxic lipid species. Both DGAT1 and DGAT2 contribute to this protective mechanism, but their distinct roles have different implications for cellular homeostasis.

DGAT1-mediated TG synthesis is thought to play a significant role in protecting cells from high concentrations of exogenous fatty acids. By esterifying these fatty acids into relatively inert TGs, DGAT1 prevents their accumulation and subsequent conversion into harmful lipid metabolites.

DGAT2, by channeling newly synthesized fatty acids into TGs, is also critical for preventing lipotoxicity, particularly during periods of high de novo lipogenesis. The inhibition of DGAT2 can disrupt this protective mechanism, potentially leading to an accumulation of nascent fatty acids and their derivatives, which can induce cellular stress. However, in certain contexts, the paradoxical increase in lipid droplet number following DGAT2 inhibition may offer a protective effect by sequestering other lipotoxic species. nih.gov For instance, in models of APOL1 kidney disease, DGAT2 inhibition promoted the recruitment of cytotoxic APOL1 risk variants to lipid droplets, thereby reducing their toxicity. nih.gov

The use of this compound and other selective inhibitors continues to be a valuable strategy for unraveling the intricate and distinct roles of DGAT1 and DGAT2 in maintaining cellular lipid homeostasis and preventing lipotoxicity.

Preclinical Research Insights from Dgat2 Inhibition

In Vitro Metabolic Stability Considerations for JNJ-DGAT2-B

In the context of evaluating potential therapeutic compounds targeting DGAT2, in vitro metabolic stability is a crucial factor. Studies involving this compound, a selective DGAT2 inhibitor synthesized by Janssen Research and Development, have assessed this property. This compound, chemically named 5-fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one, was evaluated alongside JNJ-DGAT2-A. In an in vitro liver microsome assay, both JNJ-DGAT2-A and this compound exhibited inadequate metabolic stability. This finding suggested that these specific compounds might not be suitable for effectively inhibiting hepatic DGAT activity in vivo due to rapid metabolism.

Despite the metabolic stability findings, this compound demonstrated potent DGAT2 inhibitory activity in enzymatic and cell-based assays. In an enzymatic assay using human DGAT2-expressing Sf9 membranes, this compound had an IC50 value of 0.18 μM. In HepG2 cells, this compound inhibited the production of 13C3-D5-glycerol-labeled TGs with an IC50 value of 1.6 μM. This compound also showed selectivity, not inhibiting human DGAT1 or human MGAT2 at concentrations up to 10 μM.

Assessment of DGAT2 Inhibition in Relevant Animal Models (e.g., mice, rats)

Preclinical studies in animal models, primarily mice and rats, have been instrumental in understanding the in vivo consequences of DGAT2 inhibition. These studies have employed various methods to reduce DGAT2 activity or expression.

Approaches Utilizing DGAT2 Antisense Oligonucleotides (ASO) or Gene Knockout Models

Due to the metabolic stability challenges observed with some small molecule inhibitors like this compound, antisense oligonucleotides (ASOs) and genetic knockout models have been valuable tools to study the effects of reduced DGAT2 expression in vivo. DGAT2 knockout mice exhibit a severe phenotype with lethal neonatal lipopenia. Studies using DGAT2 ASOs in high-fat diet-induced obese (DIO) mice and ob/ob mice have shown a significant reduction in DGAT2 mRNA levels in both liver and fat, leading to decreased DGAT activity in the liver. Liver-specific DGAT2 knockout in mice fed a diet rich in fructose, saturated fat, and cholesterol also resulted in a significant reduction in liver triglycerides. DGAT2 ASO treatment in wild-type mice resulted in a dose-dependent decrease in hepatic DGAT2 gene expression and activity.

These genetic and ASO-mediated approaches have consistently demonstrated that reducing DGAT2 expression in rodents leads to decreased hepatic triglyceride content and improved hepatic steatosis.

Pharmacological Studies with Other Selective DGAT2 Inhibitors

In addition to genetic approaches, various selective small molecule DGAT2 inhibitors have been developed and tested in preclinical animal models to pharmacologically assess the effects of DGAT2 inhibition. Compounds such as PF-06424439 and PF-06865571 (Ervogastat) are examples of other DGAT2 inhibitors that have been investigated.

Pharmacological inhibition of DGAT2 in dyslipidemic rodent models has been shown to reduce circulating and hepatic lipids. Studies in C57BL/6J and ob/ob mice treated with a DGAT2 inhibitor blocked the activation of liver SREBP-1, reducing liver fatty acid synthesis and liver triglycerides. Chronic inhibition of DGAT2 in a murine model of obesity led to the correction of multiple lipid parameters. However, studies in non-human primates (rhesus and cynomolgus monkeys) showed that selective inhibition of DGAT2 had only a modest effect on the production of plasma TG or VLDL apolipoprotein B, suggesting potential species differences in the metabolic impact of DGAT2 inhibition.

Effects on Systemic Lipid Metabolism in Preclinical Models

DGAT2 inhibition in preclinical models has demonstrated notable effects on systemic lipid metabolism. Studies using DGAT2 ASOs and pharmacological inhibitors have consistently reported reductions in plasma triglyceride levels.

For instance, DGAT2 ASO treatment in DIO mice lowered hepatic triglyceride secretion rate and plasma triglyceride levels, and improved plasma lipoprotein profile. Knockdown of DGAT2 with ASO in wild-type mice resulted in a significant dose-dependent decrease in VLDL TG secretion and reduced plasma TG, total cholesterol, and ApoB. Preclinical studies with novel DGAT2 inhibitors have also demonstrated a significant decrease in TG, total cholesterol, and ApoB levels.

These findings highlight the significant role of DGAT2 in regulating circulating lipid levels in rodents.

Tissue-Specific Metabolic Alterations Induced by DGAT2 Inhibition (e.g., hepatic, adipose, muscle)

DGAT2 inhibition induces distinct metabolic alterations in various tissues involved in lipid metabolism, particularly the liver, adipose tissue, and muscle.

In the liver, which is a major site of DGAT2 expression, inhibition consistently leads to a marked reduction in triglyceride content and improvement in hepatic steatosis. This is a primary finding across numerous preclinical studies.

In adipose tissue, DGAT2 inhibition has been associated with reduced adiposity and decreased adipose tissue mass in some rodent models. However, studies in mice lacking DGAT2 specifically in adipocytes have suggested that DGAT2 may not be essential for fat storage in this tissue under certain conditions.

Research on the effects of DGAT2 inhibition in muscle is less extensive but indicates potential alterations. In human myotubes treated with a DGAT2 inhibitor (JNJ-DGAT-A, likely JNJ-DGAT2-A), an accumulation of oleic acid was observed. Some research also suggests that inhibiting DGAT2 in skeletal muscle could potentially exacerbate insulin (B600854) resistance associated with obesity.

Influence on Hepatic Fatty Acid Synthesis and Secretion

A significant insight from preclinical research is the influence of DGAT2 inhibition on hepatic fatty acid synthesis and secretion. DGAT2 inhibition has been shown to suppress SREBP-1 cleavage, a key transcription factor regulating lipogenesis. This suppression leads to reduced fatty acid synthesis in the liver.

Furthermore, DGAT2 inhibition lowers triglyceride accumulation and secretion from the liver. DGAT2 is considered to play a predominant role in synthesizing triglycerides destined for very low-density lipoprotein (VLDL) assembly and secretion. Accordingly, inhibition of DGAT2 has been shown to reduce VLDL TG and ApoB secretion in mice. This reduction in hepatic triglyceride synthesis and secretion contributes significantly to the observed improvements in hepatic steatosis and systemic lipid profiles.

Preclinical Data Highlights:

Study ModelInterventionKey Hepatic FindingKey Systemic Lipid FindingCitation
DIO Mice, ob/ob miceDGAT2 ASOReduced hepatic TG, improved steatosisLowered plasma TG, improved profile
Wild-type miceDGAT2 ASODecreased hepatic TGReduced plasma TG, cholesterol, ApoB
Mice (various models)DGAT2 InhibitorReduced liver TG, improved steatosisReduced circulating lipids
Mice (diet-induced NAFLD-like)Hepatocyte-specific DGAT2 KOReduced liver TGs (~70%)Not specified
ob/ob NASH mouse modelHepatic DGAT2 silencing (RNAi)Marked inhibition of hepatic TG, alleviation of steatosisNot specified
Human myotubes (in vitro)DGAT2 Inhibitor (JNJ-DGAT-A)Not applicableAccumulation of oleic acid

Based on the available search results, it is not possible to generate a comprehensive article focusing solely on the chemical compound "this compound" and providing detailed preclinical research insights specifically on its impact on Hepatic PNPLA3 mRNA Expression, including data tables, as requested.

While the compound this compound is identified in some research as a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) nih.govresearchgate.netresearchgate.net, the preclinical data found primarily details its in vitro enzymatic inhibitory activity and its effects on triglyceride synthesis in cell lines like HepG2 cells nih.govresearchgate.net. For instance, this compound demonstrated an IC50 value of 0.18 µM in an enzymatic assay using human DGAT2-expressing Sf9 membranes and inhibited the production of total 13C3-D5-TG species in HepG2 cells with an IC50 value of 1.6 µM nih.govresearchgate.net.

The search results also indicate a general association between small molecule inhibition of DGAT2 and reduced hepatic PNPLA3 mRNA expression levels nih.govresearchgate.netescholarship.org. However, specific preclinical data, detailed findings, or quantitative data tables demonstrating this particular effect for this compound were not found within the accessible information.

Advanced Methodologies and Research Approaches Applied to Jnj Dgat2 B and Dgat2 Inhibition

Quantitative Enzymatic Assays (e.g., using Sf9 membranes)

Quantitative enzymatic assays are fundamental for determining the potency and selectivity of DGAT2 inhibitors like JNJ-DGAT2-B. A common approach involves using recombinant human DGAT2 expressed in Sf9 insect cell membranes nih.govsemanticscholar.orgresearchgate.netnih.govgoogle.com. These membranes provide a source of functional DGAT2 enzyme for in vitro studies.

In such assays, the enzymatic reaction catalyzed by DGAT2, the conversion of diacylglycerol and acyl-CoA to triglyceride, is measured. This compound has been evaluated in enzymatic assays using human DGAT2-expressing Sf9 membranes, demonstrating an IC₅₀ value of 0.18 μM nih.gov. Selectivity is assessed by testing the compound's inhibitory activity against other related enzymes, such as DGAT1 and MGAT2. This compound did not inhibit human DGAT1 or human MGAT2 at concentrations up to 10 μM, indicating its selectivity for DGAT2 nih.gov.

Different detection methods can be employed in these assays. LC/MS/MS-based assays are utilized to quantify the triglyceride product formed by DGAT activity nih.gov. This method offers advantages in terms of accuracy, sensitivity, and the ability to assay impure enzyme systems nih.gov. Another approach involves detecting the release of CoA, a byproduct of the DGAT reaction, using fluorescent probes like CPM (7-diethylamino-3-(4-maleimidylphenyl)-4-methylcoumarin) which becomes fluorescent upon reaction with thiols researchgate.net.

Data from enzymatic assays, such as IC₅₀ values, are crucial for characterizing the inhibitory profile of compounds.

CompoundTarget Enzyme (Human)IC₅₀ (µM)
This compoundDGAT2 (Sf9 membranes)0.18
This compoundDGAT1>10
This compoundMGAT2>10
JNJ-DGAT2-ADGAT2 (Sf9 membranes)0.14
JNJ-DGAT2-ADGAT1>10
JNJ-DGAT2-AMGAT2>10

Table 1: In vitro selectivity profile of this compound and JNJ-DGAT2-A based on enzymatic assays nih.gov.

Stable Isotope Tracing and Mass Spectrometry (LC/MS/MS) for Metabolic Flux Analysis

Stable isotope tracing coupled with mass spectrometry, particularly LC/MS/MS, is a powerful technique to track the flow of metabolites through biochemical pathways and quantify metabolic fluxes creative-proteomics.combiorxiv.orgnih.gov. This approach is invaluable for understanding how DGAT2 inhibition affects the synthesis and metabolism of triglycerides and related lipids.

Studies investigating DGAT2 inhibition have utilized stable isotope-labeled oleic acid and glycerol (B35011) to differentiate the roles of DGAT1 and DGAT2 in hepatic triglyceride synthesis nih.gov. By tracing the incorporation of ¹³C₁₈-oleic acid into triglycerides, researchers can assess DGAT activity in cell-based assays nih.govnih.govresearchgate.net. LC/MS/MS quantification of ¹³C₁₈-oleoyl-incorporated triglycerides allows for the evaluation of inhibitor effects on this process nih.govnih.govresearchgate.net. Similarly, the use of stable isotope-labeled glycerol substrates, such as ¹³C₃-D₅-glycerol, helps trace glycerol's metabolic flux into different triglyceride species nih.govresearchgate.net. This compound has been shown to inhibit the production of these labeled triglycerides in HepG2 cells, with an IC₅₀ value of 1.6 μM for the total of five major ¹³C₃-D₅-TG species researchgate.net.

Metabolic flux analysis using these techniques can reveal how DGAT2 inhibition redirects lipid substrates and impacts downstream metabolic processes. plos.org.

Genetic Perturbation Techniques (e.g., siRNA, ASO, Gene Editing) in Cellular and In Vivo Systems

Genetic perturbation techniques are employed to modulate DGAT2 expression levels in cellular and in vivo models, complementing pharmacological inhibition studies with compounds like this compound. These methods provide insights into the physiological roles of DGAT2 and validate findings from inhibitor studies.

Techniques such as small interfering RNA (siRNA) and antisense oligonucleotides (ASO) are used to reduce DGAT2 mRNA levels, leading to decreased DGAT2 protein expression and activity nih.govresearchgate.netnih.govfrontiersin.org. Studies have utilized DGAT2-specific siRNAs and ASOs in cell lines and animal models to investigate the effects of DGAT2 knockdown on triglyceride synthesis, lipid accumulation, and related metabolic parameters nih.govresearchgate.netnih.govfrontiersin.org. For instance, a DGAT2 ASO treatment in mice resulted in a significant reduction in hepatic DGAT2 mRNA levels and decreased hepatic triglyceride content nih.govresearchgate.net.

Gene editing techniques, such as CRISPR-Cas9, can be used for more permanent genetic modifications, including knockout or targeted mutations of the DGAT2 gene. While the search results did not specifically mention gene editing applied to this compound studies, these techniques are broadly applicable to studying gene function in cellular and in vivo systems and could be used to create models with altered DGAT2 expression to further investigate the effects of inhibitors.

Genetic perturbation studies have shown that reducing DGAT2 expression can lead to decreased triglyceride synthesis and accumulation in various models mdpi.comresearchgate.netnih.gov. These findings align with the expected effects of a DGAT2 inhibitor like this compound and help to elucidate the specific contributions of DGAT2 to lipid metabolism nih.govresearchgate.netnih.gov.

Cellular Imaging Techniques (e.g., Immunofluorescence for Lipid Droplets)

Cellular imaging techniques, particularly using fluorescent dyes and microscopy, are essential for visualizing and quantifying cellular lipid droplets, which are the primary storage sites for triglycerides researchgate.netbiorxiv.orgnih.govresearchgate.netplos.orgunil.chbiorxiv.org. These methods allow researchers to assess the impact of DGAT2 inhibition on lipid droplet formation, size, and number.

Immunofluorescence microscopy, often combined with lipid-staining dyes like BODIPY 493/503 or Nile Red, is widely used to visualize lipid droplets in cells researchgate.netbiorxiv.orgnih.govresearchgate.netplos.orgunil.ch. This allows for qualitative and quantitative analysis of lipid droplet morphology and content researchgate.netbiorxiv.orgresearchgate.netunil.ch. For example, researchers can quantify lipid droplet number and size using image analysis software researchgate.netresearchgate.net.

Studies on DGAT2 inhibition have utilized these imaging techniques to observe changes in lipid droplet accumulation in various cell types researchgate.netbiorxiv.orgnih.govresearchgate.netplos.org. While some studies with other DGAT2 inhibitors have shown a decrease in lipid droplets, some research indicates that DGAT2 inhibition can paradoxically increase lipid droplet number in certain contexts, potentially as a protective mechanism nih.gov. The localization of DGAT2 itself to the endoplasmic reticulum and lipid droplets can also be studied using immunofluorescence portlandpress.combiorxiv.org. Although specific imaging data for this compound was not prominently featured in the search results, these standard cellular imaging techniques are routinely applied in the study of DGAT2 function and inhibition to assess changes in cellular lipid storage.

Biochemical Assays for Downstream Signaling Pathways and Metabolite Quantification

In addition to directly measuring DGAT2 activity and triglyceride synthesis, biochemical assays are used to investigate the effects of DGAT2 inhibition on downstream signaling pathways and the levels of various metabolites. This provides a broader understanding of the metabolic consequences of inhibiting DGAT2.

These assays can include quantifying the levels of different lipid species (beyond triglycerides), intermediates in lipid synthesis pathways, and metabolites involved in related metabolic processes nih.govplos.orguniversiteitleiden.nl. Techniques such as LC/MS/MS are used for comprehensive lipidomics analysis and quantification of various metabolites nih.govnih.govresearchgate.netplos.orguniversiteitleiden.nl.

Inhibiting DGAT2 can influence the levels of diacylglycerols (DAGs), the substrate for DGAT, as well as other lipids and fatty acids nih.govnih.govplos.org. Biochemical assays can also explore changes in signaling pathways that are affected by altered lipid metabolism, such as pathways involved in insulin (B600854) signaling, inflammation, and gene expression regulation (e.g., SREBP-1) nih.govmdpi.combiorxiv.orgbiorxiv.orgnih.gov. For example, studies have shown that DGAT2 inhibition can influence the expression of genes related to lipid metabolism and adipocyte differentiation mdpi.comnih.gov.

While specific details on this compound's effects on all downstream pathways were not extensively covered in the search results, the methodologies described here are standard for evaluating the broader metabolic impact of DGAT2 inhibitors. Research has indicated that DGAT2 inhibition can affect fatty acid synthesis and influence transcription factors like SREBP-1 nih.govbiorxiv.orgbiorxiv.org.

Future Directions and Mechanistic Research Avenues for Dgat2 Inhibition

Exploring Non-Canonical Acyltransferase Activities of DGAT2

While DGAT2 is primarily known for TG synthesis, evidence suggests it possesses other, non-canonical functions. Unlike its isoform DGAT1, which has demonstrated acyl-CoA:retinol acyltransferase (ARAT) activity, DGAT2's alternative roles are distinct. aocs.org A significant discovery has been the identification of DGAT2-dependent synthesis of 1-O-acylceramide. researchgate.net This reaction involves the transfer of a fatty acyl group from fatty acyl-CoA to the hydroxyl group of ceramide, occurring at the interface between the endoplasmic reticulum and lipid droplets. researchgate.net This non-canonical activity is not merely an alternative metabolic route but has profound implications, particularly in cancer biology, by linking glycerolipid and sphingolipid pathways. researchgate.net While some reports suggest DGAT2 may have ARAT activity, other sources indicate its activity is largely specific to TG synthesis, highlighting an area that requires further clarification. aocs.orguniprot.org

Investigating Cross-Talk Between Glycerolipid and Sphingolipid Metabolism

The synthesis of 1-O-acylceramide by DGAT2 represents a critical point of cross-talk between glycerolipid and sphingolipid metabolism. researchgate.net Sphingolipids, including ceramide and sphingosine-1-phosphate, are crucial signaling molecules that regulate cellular processes like proliferation and apoptosis. mdpi.com Research has revealed that the DGAT2-mediated conversion of the pro-apoptotic molecule ceramide into 1-O-acylceramide can promote tumor cell survival and contribute to chemoresistance in certain cancers. researchgate.net By sequestering ceramide into the less bioactive 1-O-acylceramide form, DGAT2 can alter the balance of these signaling lipids. researchgate.net This metabolic cross-talk is a burgeoning area of research, with studies exploring how this interaction influences various pathological states, from cancer to neurodegenerative diseases where sphingolipid metabolism is also dysregulated. researchgate.netmdpi.combcm.edu Understanding this interplay is vital for developing targeted therapies that can modulate these interconnected pathways.

Understanding DGAT2 Role in Energy Balance and Substrate Partitioning

DGAT2 plays a pivotal role in directing metabolic substrates, thereby influencing whole-body energy balance. The enzyme is a key control point for determining whether fatty acids are stored as TGs or utilized for other purposes, such as oxidation for energy. nih.gov Studies in hepatocytes have shown that while both DGAT1 and DGAT2 can synthesize TGs, their products are channeled into distinct metabolic fates. ahajournals.orgresearchgate.net The TG pool generated by DGAT1 is preferentially directed towards fatty acid oxidation, whereas the TG synthesized by DGAT2 is primarily used for storage in large lipid droplets and for the assembly of very low-density lipoprotein (VLDL). ahajournals.org

Inhibition of DGAT2 has been shown to augment fatty acid oxidation. ahajournals.org Furthermore, studies in skeletal muscle cells reveal that suppressing DGAT2 not only reduces TG synthesis but also impairs glucose uptake and insulin (B600854) signaling, while increasing the oxidation of fatty acids. jmb.or.kr This suggests DGAT2 is crucial for partitioning fatty acids away from oxidation and towards storage, a function that has significant implications for insulin sensitivity and energy expenditure. nih.govjmb.or.kr

Refining Understanding of DGAT2-Specific Pools of Triacylglycerol

The concept that DGAT1 and DGAT2 create functionally distinct pools of TG is supported by growing evidence. ahajournals.orgnih.gov These enzymes are located in different microenvironments within the cell; DGAT1 is found exclusively on the endoplasmic reticulum (ER), while DGAT2 is located on the ER and has also been identified on the surface of lipid droplets and on mitochondria-associated membranes. nih.govijbs.comnih.gov This spatial separation likely contributes to the generation of separate TG pools.

Ultrastructural studies in intestinal enterocytes have shown that varying the levels of DGAT1 and DGAT2 alters the distribution of TG into subcellular pools destined for either chylomicron assembly for secretion or storage within cytoplasmic lipid droplets. nih.govnih.gov Overexpression of DGAT2, for instance, leads to a higher rate of TG secretion. nih.gov Research in plants further supports this model, indicating that DGAT1 and DGAT2 utilize different pools of diacylglycerol (DAG) for TG synthesis. oup.com This evidence points towards a model where specific enzymes synthesize TAG for distinct subcellular locations and metabolic functions, a process that could be described as involving separate "metabolons" or enzyme complexes. oup.com

Translational Research Perspectives on DGAT2 Inhibition for Metabolic Dysregulation

The crucial role of DGAT2 in lipid metabolism has made it a significant target for translational research aimed at treating a range of metabolic disorders.

Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): DGAT2 inhibition is a promising strategy for MASLD (formerly NAFLD). mdpi.com By reducing the synthesis of TGs, DGAT2 inhibitors can decrease fat accumulation in the liver. mdpi.com Preclinical studies have shown that DGAT2 inhibition reduces hepatic steatosis, and a phase two clinical trial of a DGAT2 inhibitor has been conducted for this condition. e-dmj.orgbmj.com

Cancer: The role of DGAT2 in cancer is complex and appears to be context-dependent. In some cancers, like breast and gastric cancer, DGAT2 is upregulated and its inhibition can reduce tumor cell invasion, suppress metastasis, and increase sensitivity to radiation therapy. biorxiv.orgnih.gov It achieves this partly by reducing the formation of lipid droplets that protect cancer cells from oxidative stress. nih.govosu.edu However, in hepatocellular carcinoma, lower DGAT2 expression has been associated with poorer survival, suggesting a tumor-suppressive role in that context. ijbs.come-dmj.org

Neurodegenerative Diseases: Emerging research has linked lipid dysregulation to neuroinflammatory conditions like Alzheimer's disease. nih.govbiorxiv.orgsciencecast.org In animal models of Alzheimer's, DGAT2 levels are altered. nih.govbiorxiv.org Notably, inhibiting DGAT2 has been shown to reduce lipid accumulation, mitigate neuroinflammation, restore synaptic integrity, and improve cognitive function in these models. nih.govbiorxiv.orgbiorxiv.orgthemoonlight.io This suggests that targeting DGAT2 could be a novel therapeutic approach for neurodegenerative disorders by correcting the underlying lipid dysregulation. nih.govbiorxiv.org

While research shows promise, some studies highlight translational challenges. For example, the beneficial effects of DGAT2 inhibition on dyslipidemia observed in rodent models were not replicated in non-human primates, indicating that species-specific differences in lipid metabolism may exist. nih.gov

Research Tools for DGAT2 Inhibition

Selective small-molecule inhibitors are crucial for elucidating the specific roles of DGAT enzymes.

Inhibitor NameTarget(s)Research ContextCitation(s)
JNJ-DGAT2-B Selective DGAT2 InhibitorA research compound used to probe DGAT2 function. caltagmedsystems.co.ukjst.go.jp
JNJ-DGAT2-A Selective DGAT2 InhibitorUsed in studies of triglyceride synthesis; IC50 of 0.14 µM. medchemexpress.comtargetmol.cn
PF-06424439 Selective DGAT2 InhibitorInvestigated for effects on breast cancer cells and in combination with radiation. biorxiv.orgnih.gov
PF-06865571 (Ervogastat) DGAT2 InhibitorAssessed in clinical trials for non-alcoholic steatohepatitis (NASH). bmj.com
PF-04620110 Selective DGAT1 InhibitorUsed as a control in studies to delineate the specific functions of DGAT1 versus DGAT2. biorxiv.org

Q & A

Q. What are the standard in vitro and in vivo assays for establishing the baseline efficacy of JNJ-DGAT2-B in lipid metabolism studies?

Methodological Answer: Begin with well-established assays such as triglyceride synthesis inhibition assays (e.g., radiolabeled glycerol incorporation in hepatocytes) and lipid droplet quantification in cell models . For in vivo validation, use rodent models with high-fat diets, measuring plasma triglycerides, hepatic steatosis via histology, and DGAT2 enzyme activity assays. Ensure consistency by calibrating protocols against positive controls (e.g., known DGAT2 inhibitors) and reporting inter-assay variability .

Q. How should researchers design a preliminary literature review to identify knowledge gaps in this compound’s pharmacological profile?

Methodological Answer: Systematically search PubMed, Scopus, and specialized chemistry databases (e.g., SciFinder) using keywords like "DGAT2 inhibitors," "this compound structure-activity relationships," and "lipid metabolism mechanisms." Exclude non-peer-reviewed sources (e.g., ). Use tools like PRISMA flow diagrams to track screening and prioritize primary literature. Highlight unresolved questions, such as off-target effects on related enzymes (e.g., DGAT1) or species-specific efficacy disparities .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use the Shapiro-Wilk test to confirm normality and address outliers with robust statistical methods (e.g., Huber regression). For small sample sizes, employ bootstrapping to estimate confidence intervals. Report p-values with adjustments for multiple comparisons using the Benjamini-Hochberg procedure to control the false discovery rate .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound in preclinical models?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolite interference. Use isotopic tracing (e.g., 13C-palmitate) to quantify hepatic lipid flux in vivo. Compare results across species (e.g., mice vs. primates) and validate findings with genetic knockdown models (e.g., DGAT2-KO mice). Triangulate data using orthogonal assays (e.g., transcriptomics for off-target gene expression) .

Q. What experimental designs optimize reproducibility when studying this compound’s mechanism of action in heterogeneous cell populations?

Methodological Answer: Implement factorial designs to isolate variables (e.g., lipid composition, cell cycle phase). Use single-cell RNA sequencing to identify subpopulations with differential responses. Standardize culture conditions (e.g., oxygen levels, serum batches) and include internal replication cohorts. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. How can multi-omics data be integrated to elucidate this compound’s impact on lipid homeostasis networks?

Methodological Answer: Combine transcriptomics, proteomics, and lipidomics datasets using weighted gene co-expression network analysis (WGCNA) or pathway enrichment tools (e.g., MetaboAnalyst). Apply machine learning (e.g., LASSO regression) to identify predictive biomarkers of efficacy. Validate findings with CRISPR-Cas9 knockout screens targeting top-ranked genes .

Q. What strategies address ethical and methodological challenges in translating this compound findings from animal models to human trials?

Methodological Answer: Use humanized liver models (e.g., FRG mice with human hepatocytes) to bridge species gaps. Design Phase I trials with adaptive dosing and rigorous safety monitoring (e.g., liver function tests). Adhere to CONSORT guidelines for clinical trial reporting, including structured abstracts and flow diagrams .

Data Analysis & Validation

Q. How should researchers handle conflicting results between this compound’s biochemical and phenotypic assays?

Methodological Answer: Perform sensitivity analysis to identify assay-specific variables (e.g., substrate concentrations, incubation times). Validate biochemical assays with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Cross-reference phenotypic data with genetic perturbation studies (e.g., siRNA-mediated DGAT2 suppression) .

Q. What meta-analysis frameworks are suitable for synthesizing disparate studies on this compound’s therapeutic potential?

Methodological Answer: Use random-effects models to account for inter-study heterogeneity. Assess publication bias via funnel plots and Egger’s regression. Stratify analysis by study type (e.g., in vitro vs. in vivo) and outcome measures (e.g., triglyceride reduction vs. adverse events). Report results following PRISMA guidelines .

Reproducibility & Reporting

Q. What steps ensure rigorous replication of this compound experiments across laboratories?

Methodological Answer: Share detailed protocols via platforms like protocols.io , including reagent lot numbers and equipment calibration records. Use open-source data analysis pipelines (e.g., R/Python scripts) and deposit raw data in repositories like Figshare. Collaborate with independent labs for external validation and co-author replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jnj-dgat2-B
Reactant of Route 2
Reactant of Route 2
Jnj-dgat2-B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.